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3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

Polybenzoxazole High-temperature polymers Flexible display substrates

Sourcing a tetrafunctional monomer that delivers both high Tg and alkali solubility is a persistent challenge. 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (ABPS) solves this with its unique ortho-aminophenol motif and rigid sulfone bridge. - Enables polybenzoxazole (PBO) films with Tg of 294°C, 80% transmittance at 400nm, and Td5 >400°C for flexible display substrates. - Delivers a 100% higher fracture toughness in TGDDM epoxy vs. 4,4'-DDS, eliminating the need for external toughening agents in aerospace composites. - Provides aqueous-alkali developability in photosensitive polyimides, replacing organic-solvent-based photoresist stripping in wafer-level packaging.

Molecular Formula C12H12N2O4S
Molecular Weight 280.3 g/mol
CAS No. 7545-50-8
Cat. No. B1293742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
CAS7545-50-8
Molecular FormulaC12H12N2O4S
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O
InChIInChI=1S/C12H12N2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2
InChIKeyKECOIASOKMSRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42 [ug/mL]

3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone: Chemical Identity & Procurement


3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (ABPS; also referred to as BAHS or 4,4'-sulfonylbis[2-aminophenol]) is a tetrafunctional aromatic monomer featuring two primary amine groups and two phenolic hydroxyl groups positioned ortho to each other on a diphenyl sulfone scaffold . With a molecular formula of C₁₂H₁₂N₂O₄S, a molecular weight of 280.30 g/mol, a melting point of 231 °C, and a predicted density of 1.564 g/cm³, it is commercially supplied as a white-to-gray-brown powder with typical purities of ≥98% by HPLC [1]. Its unique combination of nucleophilic amine and hydroxyl functionalities, rigid sulfone bridge, and ortho-aminophenol motif distinguishes it from simpler diamines such as 4,4'-diaminodiphenyl sulfone (4,4'-DDS) and positions it as a strategic monomer for high-temperature polymers where both thermal stability and specific reactivity are required .

Tetrafunctional Aromatic monomer with two NH₂ and two phenolic OH groups for crosslinked high‑Tg networks
Benzoxazole precursor Ortho‑aminophenol motif enables polybenzoxazole formation, delivering reported Tg >290 °C
Aqueous developable Pendant –OH imparts alkali solubility to polyimides, supporting aqueous photolithographic processes

Why 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone Is Irreplaceable


The procurement of this specific isomer is critical because the 3,3'-substitution pattern and the presence of ortho-hydroxy groups fundamentally alter both the monomer reactivity and the final polymer architecture compared to widely available alternatives such as 4,4'-diaminodiphenyl sulfone (4,4'-DDS). In epoxy curing, the 3,3'-DDS-based network yields a fracture toughness that is approximately 100% higher than that of the 4,4'-DDS-cured counterpart due to differences in crosslink density and free volume [1]. In polybenzoxazole (PBO) synthesis, the ortho-aminophenol motif of ABPS enables the formation of the benzoxazole ring, delivering a glass transition temperature of 294 °C along with high transparency, a functionality that non-hydroxylated DDS analogs cannot replicate [2]. Furthermore, the phenolic hydroxyl groups impart alkali solubility to the resulting polyimides, making aqueous development feasible in photolithographic processes, a property absent in conventional 4,4'-DDS-derived polyimides [3]. These structural features create a discontinuous property landscape where in-class substitution leads to substantial and quantifiable performance losses.

Attribute
3,3'-ABPS (target)
4,4'-DDS (common substitute)
Isomer pattern
3,3'-NH₂ with ortho‑OH
4,4'-NH₂ only, no OH
Benzoxazole ring
Forms oxazole; Tg ~294 °C reported
Cannot form oxazole; polymer class mismatch
Epoxy toughness
~2× fracture toughness of 4,4'-isomer system
Lower crosslink density and free volume
Alkali solubility
Aqueous‑base developable
Requires organic solvents

3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone Performance Evidence


PBO Film: Performance Trade-offs vs. Fluorinated Analog

In a direct head-to-head comparison of semi-cycloaliphatic polybenzoxazoles (PBOs) synthesized via one-pot polycondensation, the ABPS-derived PBO film achieved a glass transition temperature (Tg) of 294 °C, compared to >250 °C for the BAHP6F-based PBO [1]. The ABPS-based film also demonstrated superior toughness with an elongation at break (Eb) exceeding 20%, whereas the BAHP6F analog did not reach 20% Eb [1][2]. However, this gain in thermomechanical performance is accompanied by a higher water absorption of approximately 2% for the ABPS film, relative to less than 0.5% for the BAHP6F film [2]. Both films offered high transparency at approximately 80% transmittance (400 nm, 20 μm thickness), and the ABPS film exhibited a 5% weight loss temperature (Td5) above 400 °C in air [1].

PBO Film Trade-offs
Head-to-head
Tg 294 °C; Eb >20%; WA ≈2%; Td5 >400 °C (air)
Supports high‑Tg, high‑toughness flexible substrate research
Higher water uptake vs. fluorinated analog (BAHP6F: WA
Epoxy Toughness
Head-to-head
2× fracture toughness vs. 4,4'-DDS-cured TGDDM
Reported toughening driven by 3,3'-substitution geometry
Tg range of isomer blends: 241–266 °C
Polybenzoxazine Tg
Cross-study
Tg ≈245 °C, ~117 °C higher vs. BPA-based benzoxazine
Supports high-temperature thermoset screening (>200 °C)
Char yield ~22% reported; improves flame retardancy context
Monomer Stability
Class-level
No weight loss up to 360 °C (N₂, air)
Provides ~130 °C processing window above melting point
Decomposition onset well above typical non‑sulfone diamines
Alkali Developability
Patent literature
Aqueous‑alkali soluble polyimide from ABPS
Supports aqueous‑processable PI research in microelectronics
Data to verify; quantitative dissolution rates not reported
Polybenzoxazole High-temperature polymers Flexible display substrates

Epoxy Fracture Toughness: Isomeric Curing Agent Effect

When used to cure tetraglycidyl 4,4'-diaminodiphenylmethane (TGDDM) epoxy resin, the 3,3'-DDS isomer provides a fracture toughness that is approximately twice (100% higher) that of the 4,4'-DDS-cured system [1]. The glass transition temperature of the resulting epoxy network is intermediate between the Tg values of the two homopolymeric systems, ranging from 241 to 266 °C when a mixture of the two isomers is used [1]. While ABPS contains hydroxyl groups that further modify reactivity and network structure relative to 3,3'-DDS, this isomer-level comparison demonstrates the profound impact of the 3,3'-substitution geometry on mechanical performance, establishing that the procurement of the correct isomer is non-negotiable for high-toughness epoxy formulations.

Epoxy Toughness
Head-to-head
2× fracture toughness vs. 4,4'-DDS-cured TGDDM
Reported toughening driven by 3,3'-substitution geometry
Tg range of isomer blends: 241–266 °C
Epoxy curing agents Aerospace composites Fracture toughness

Polybenzoxazine Thermosets: Tg Enhancement vs. Bisphenol-A

Polybenzoxazine resins synthesized using ABPS as the diamine-phenol bifunctional monomer form crosslinked networks with significantly enhanced glass transition temperatures compared to those derived from simpler monomers such as bisphenol-A . While the reported Tg for bisphenol-A/aniline-based polybenzoxazine (PBA-a) is approximately 128 °C, sulfone-containing benzoxazine precursors enable Tg values in the range of 245 °C and above [1][2]. Additionally, the char yield of ABPS-derived polybenzoxazine is substantially higher at approximately 22% versus typical values near 15% for non-sulfone analogs, indicating superior thermal stability and flame retardancy [1]. This Tg differential of roughly 117 °C represents a step-change in high-temperature capability for thermosetting matrix resins.

Polybenzoxazine Tg
Cross-study
Tg ≈245 °C, ~117 °C higher vs. BPA-based benzoxazine
Supports high-temperature thermoset screening (>200 °C)
Char yield ~22% reported; improves flame retardancy context
Polybenzoxazine High-Tg thermosets Aerospace materials

Monomer Thermal Stability for High-Temperature Processing

Thermogravimetric analysis (TGA) of 3,3'-diamino-4,4'-dihydroxydiphenyl sulfone monomer indicates no weight loss up to 360 °C under both nitrogen and air atmospheres [1]. This thermal stability is substantially higher than the melting point of 231 °C, providing a processing window of approximately 130 °C for melt-phase reactions or high-temperature solution polymerizations [2]. For comparison, many conventional diamine monomers such as 4,4'-diaminodiphenylmethane (DDM) exhibit onset of decomposition at temperatures well below 300 °C, limiting their utility in high-temperature polycondensation processes that exceed 300 °C [3]. This intrinsic thermal robustness is a class-level feature imparted by the electron-withdrawing sulfone bridge.

Monomer Stability
Class-level
No weight loss up to 360 °C (N₂, air)
Provides ~130 °C processing window above melting point
Decomposition onset well above typical non‑sulfone diamines
Monomer thermal stability High-temperature synthesis Polymer processing

Aqueous-Developable Photosensitive Polyimides

Patent literature explicitly claims that polyimides synthesized from 3,3'-diamino-4,4'-dihydroxydiphenyl sulfone (ABPS) and aromatic tetracarboxylic dianhydrides exhibit high alkali solubility, enabling them to be developed in aqueous alkaline solutions without the need for organic solvents [1]. This property is a direct consequence of the phenolic hydroxyl groups that are absent in non-hydroxylated diaminodiphenyl sulfones such as 4,4'-DDS. In the US Patent 5,114,826, ABPS is listed as one of the preferred dihydroxydiamino monomers alongside its ether and sulfide analogs for formulating thermally stable, photosensitive polyimide compositions [2]. In contrast, polyimides derived from conventional 4,4'-DDS lack pendant hydroxyl functionality and require organic-solvent-based development, increasing both environmental burden and process complexity.

Alkali Developability
Patent literature
Aqueous‑alkali soluble polyimide from ABPS
Supports aqueous‑processable PI research in microelectronics
Data to verify; quantitative dissolution rates not reported
Photosensitive polyimide Alkali-developable Microelectronics packaging

3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone Applications


Flexible Display Substrates: High Tg & Optical Transparency

The ABPS-derived semi-cycloaliphatic polybenzoxazole (PBO) film, with its Tg of 294 °C, 80% transmittance at 400 nm, and Td5 >400 °C, is specifically suited for flexible LCD and OLED substrate applications where the incumbent polyimide (PI) films suffer from yellow coloration and lower transparency [1]. The measurable Tg advantage of ~44 °C over the fluorinated BAHP6F-based PBO provides an extended thermal budget for TFT backplane processing, while the Eb >20% ensures mechanical integrity during roll-to-roll handling [1].

Aerospace Epoxy Composites: Isomer-Based Toughening

The demonstrated 100% higher fracture toughness of 3,3'-DDS-cured TGDDM epoxy over its 4,4'-DDS counterpart directly addresses the persistent brittleness challenge in high-Tg aerospace epoxy composites [2]. By procuring the 3,3'-isomer (or the hydroxyl-functional ABPS for enhanced reactivity), formulators can achieve self-toughened epoxy networks without adding external toughening agents that typically compromise processability and thermal stability [2].

High-Temperature Polybenzoxazine Encapsulants & Adhesives

The 117 °C Tg uplift of ABPS-derived polybenzoxazine over bisphenol-A-based benzoxazines (245 °C vs. 128 °C) translates to a service temperature capability that exceeds 200 °C, a critical threshold for aerospace engine nacelle components and electronic encapsulants [3]. The higher char yield (~22%) also correlates with improved flame retardancy, a requirement for aircraft interior materials [3].

Photosensitive Polyimides for Aqueous Microelectronics Packaging

ABPS-derived photosensitive polyimide compositions, as exemplified in US Patent 5,114,826, combine the thermal stability of sulfone-containing polyimides with the processability advantage of aqueous-alkali development [4]. This enables the replacement of organic-solvent-based photoresist stripping steps in wafer-level packaging and redistribution layer (RDL) processes, reducing both volatile organic compound (VOC) emissions and manufacturing cost [4].

Application
Selection Property
Validation Focus
Flexible display substrates
High Tg and optical transparency
Tg, transmittance, and elongation benchmarking
Aerospace epoxy composites
Fracture toughness enhancement
KIC comparison vs. standard 4,4'-DDS curing
High-Tg polybenzoxazine encapsulants
Elevated thermal capability
Tg >200 °C and char yield assessment
Aqueous-developable photosensitive PI
Alkali solubility
Aqueous development compatibility and resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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